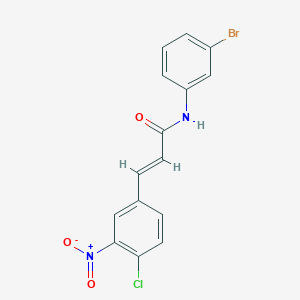![molecular formula C20H17FO5 B3657267 Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate](/img/structure/B3657267.png)
Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate
Overview
Description
Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chromen-4-one core substituted with a fluorophenoxy group and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate typically involves the condensation of 4-fluorophenol with 3-(2-methyl-4-oxochromen-7-yl)acetic acid in the presence of a suitable esterification agent, such as ethyl chloroformate. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate undergoes various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohol derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate involves the inhibition of specific enzymes, such as protoporphyrinogen oxidase (Protox). This inhibition disrupts the biosynthesis of essential cellular components, leading to cell death in target organisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate .
Pyraflufen-ethyl: Ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxy]acetate.
Uniqueness
Ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate is unique due to its chromen-4-one core, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-3-24-18(22)11-13-4-9-16-17(10-13)25-12(2)20(19(16)23)26-15-7-5-14(21)6-8-15/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFFVHYZXZKNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]benzoate](/img/structure/B3657211.png)

![N-(2-ethoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3657223.png)

![4-[(4-Chlorophenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one](/img/structure/B3657237.png)
![3-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B3657243.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3657259.png)
![2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B3657262.png)
![2-[(6-Bromonaphthalen-2-yl)oxymethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3657265.png)
![[(5E)-5-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3657270.png)
![1-(4-FLUOROBENZOYL)-N-[4-(PROPAN-2-YL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3657287.png)

